![molecular formula C14H16N2O2 B3048639 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 17783-46-9](/img/structure/B3048639.png)
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Overview
Description
Structure and Synthesis
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound featuring a fused diazabicyclo[3.2.1]octane core with benzyl and methyl substituents at positions 3 and 8, respectively, and two ketone groups at positions 2 and 2. Its synthesis typically involves cyclization of precursors derived from pyrrolidine-2,5-dicarboxylic acid intermediates. For example, the compound is synthesized via reduction of this compound using lithium aluminum hydride (LiAlH₄) in dioxane, followed by purification steps .
Preparation Methods
Catalytic Hydrogenation of Dibenzylated Precursors
A widely reported method involves the selective hydrogenation of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (Figure 1). This precursor undergoes partial debenzylation under hydrogen gas in the presence of palladium-on-carbon (Pd/C) and hydrochloric acid (HCl) in methanol. The reaction proceeds at room temperature for four hours, achieving an 80% yield of the monobenzylated product.
Mechanistic Considerations :
The Pd/C catalyst facilitates hydrogenolysis of the C–N bond in the benzyl group at position 8, preferentially retaining the benzyl substituent at position 3. The acidic environment (HCl) protonates the nascent amine, preventing re-alkylation and stabilizing the intermediate. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 6:4) isolates the target compound.
Limitations :
This method requires precise control over hydrogen pressure and catalyst loading to avoid over-reduction. Additionally, the starting material, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, must be synthesized separately, often via cyclocondensation of benzylamine derivatives with diketone precursors.
Lithium Aluminum Hydride Reduction of Diketone Intermediates
An alternative route employs the reduction of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method converts the diketone into its corresponding diamine, which is subsequently reoxidized to regenerate the dione structure.
Reaction Conditions :
- Reagents : LiAlH₄ (2.5 equiv), THF, 0°C to reflux.
- Workup : Quenching with aqueous NH₄Cl, extraction with dichloromethane, and concentration under reduced pressure.
Challenges :
Reoxidation of the diamine back to the dione necessitates additional steps, typically using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This introduces complexity and potential yield losses due to side reactions.
1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
Recent advances exploit 3-oxidopyrazinium betaines as 1,3-dipoles in cycloaddition reactions with acrylate derivatives (Figure 2). For instance, reacting 1-(4-methoxybenzyl)-3-oxidopyrazinium with methyl acrylate in dichloromethane at −20°C produces the bicyclo[3.2.1]octane scaffold with inherent stereochemical control.
Key Steps :
- Dipole Formation : Deprotonation of 3-hydroxypyrazinium salts generates the reactive betaine.
- Cycloaddition : The betaine reacts with acrylates via a concerted [3+2] mechanism, forming the bicyclic core.
- Post-Functionalization : Selective methylation at position 8 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃).
Advantages :
This method offers enantioselectivity (>90% ee) and avoids transition-metal catalysts, making it environmentally favorable. However, the requirement for cryogenic conditions (−20°C) limits industrial scalability.
Protection-Deprotection Strategies with Boc Groups
The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for nitrogen atoms during synthesis. For example, tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is synthesized via Boc protection of the secondary amine at position 8, followed by benzylation at position 3. Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine, which is methylated using methyl triflate.
Procedure :
- Protection : Treat 3,8-diazabicyclo[3.2.1]octane-2,4-dione with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Benzylation : React with benzyl bromide and K₂CO₃ in DMF.
- Deprotection and Methylation : Remove Boc with TFA, then alkylate with methyl iodide.
Yield Optimization :
This three-step sequence achieves a cumulative yield of 65–70%, with chromatography required after each step to isolate intermediates.
Mechanistic Insights and Side Reactions
Competing Pathways in Hydrogenation
Over-hydrogenation may occur if reaction times exceed four hours, leading to complete debenzylation and formation of 3,8-diazabicyclo[3.2.1]octane-2,4-dione. This side product is mitigated by monitoring the reaction via TLC and using stoichiometric HCl to protonate intermediates.
Stereochemical Control in Cycloaddition
The 1,3-dipolar cycloaddition proceeds with suprafacial-suprafacial geometry, dictated by the electron-deficient nature of the acrylate dipolarophile. Computational studies suggest a concerted transition state with partial charge development on the dipole’s terminal atoms.
Industrial Scalability and Cost Considerations
Catalytic hydrogenation and Boc protection strategies are most amenable to large-scale production due to their reliance on commercially available catalysts and reagents. Conversely, cryogenic cycloadditions face energy-intensive hurdles, rendering them less practical for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₅H₁₆N₂O₂
- Solubility : Moderately soluble in polar aprotic solvents (e.g., dioxane, tetrahydrofuran) but hygroscopic in salt forms (e.g., dihydrochloride) .
- Stability : The dione form is stable under anhydrous conditions but prone to CO₂ absorption when exposed to air, leading to carbonate formation in basic environments .
The structural and functional uniqueness of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is highlighted through comparisons with analogs (Table 1).
Table 1: Key Comparative Data
Key Findings
Substituent Effects on Reactivity: The benzyl group at position 3 (vs. position 8) significantly alters reduction pathways. For instance, 3-benzyl derivatives require catalytic hydrogenation for debenzylation, while 8-benzyl analogs form stable hydrochlorides .
Ring Size and Pharmacological Activity :
- Bicyclo[3.2.1]octane derivatives (e.g., target compound) are smaller and more rigid than bicyclo[4.3.1]decane analogs. This rigidity enhances binding specificity in nicotinic receptor modulation .
Synthetic Accessibility :
- Bicyclo[3.2.1]octane diones are synthesized from adipic acid derivatives, whereas bicyclo[4.3.1]decane systems require suberic acid, leading to longer synthetic routes and lower yields .
Stability and Handling: Dihydrochloride salts of 3-benzyl-8-methyl derivatives are hygroscopic, requiring acetone washes for purification, while 8-benzyl-3-methyl analogs form non-hygroscopic salts .
Biological Activity
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound notable for its unique chemical structure and potential biological activities. This compound is characterized by a diazabicyclo framework that allows for various interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- IUPAC Name : 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 216.32 g/mol
- CAS Number : 17783-48-1
The biological activity of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, influencing several biological pathways. Notably, it has been studied for its analgesic and sedative properties.
Analgesic Activity
Research has indicated that derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit significant analgesic effects. For example, a study highlighted that certain derivatives demonstrated analgesic activity comparable to morphine in animal models . The mechanism appears to involve modulation of opioid receptors in the central nervous system.
Sedative Effects
In addition to analgesic properties, these compounds have also shown sedative effects in preclinical studies. The introduction of specific substituents on the diazabicyclo framework has been linked to enhanced sedative activity, indicating a structure-activity relationship that warrants further investigation .
Case Studies
- Study on Opioid-like Activity :
- Analgesic and Antipyretic Activity :
Synthetic Routes
The synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane typically involves cyclization reactions under controlled conditions, often utilizing solvents like ethyl acetate at elevated temperatures (104-105°C). Continuous flow synthesis methods are also explored for industrial production due to their efficiency in producing large quantities of the compound.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Analgesic | Comparable to morphine in pain relief | |
Sedative | Significant sedative effects noted | |
Antipyretic | Effective reduction of body temperature |
Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, and how can purity be maximized?
- Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene has demonstrated excellent diastereocontrol (>99%) for analogous bicyclic systems. This method leverages regioselective radical intermediates to stabilize transition states, favoring the formation of the desired bicyclic scaffold . Key parameters include temperature control (80–90°C) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- IR Spectroscopy : Identifies carbonyl stretches (2,4-dione groups) at ~1700–1750 cm⁻¹ and amine/amide bands .
- ¹H/¹³C NMR : Critical for confirming stereochemistry. For example, deshielded protons on the bicyclic bridgehead (δ ~3.5–4.5 ppm) and benzyl/methyl substituents (δ ~2.1–2.3 ppm for CH₃; δ ~7.2–7.4 ppm for aromatic protons) .
- UV-Vis Spectroscopy : Monitors π→π* transitions in the dione moiety (λmax ~210–230 nm) to assess electronic stability .
Advanced Research Questions
Q. How can researchers achieve high diastereomeric control during the radical cyclization step?
- Methodology : Diastereocontrol (>99%) is achieved through steric and electronic modulation of substituents. For example, bulky groups (e.g., benzyl) at the 3-position stabilize the transition state via van der Waals interactions, favoring the endo conformation. Computational tools (DFT calculations) can model transition-state geometries to predict substituent effects .
Q. What computational modeling approaches predict the reactivity and stability of intermediates in this compound’s synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculates activation energies for radical intermediates, identifying favorable pathways (e.g., 5-exo vs. 6-endo cyclization) .
- Molecular Dynamics (MD) Simulations : Assesses solvent effects (e.g., toluene polarity) on reaction kinetics and product distribution .
- Table : Computational vs. Experimental Yield Comparison
Method | Predicted Yield (%) | Experimental Yield (%) |
---|---|---|
DFT (B3LYP/6-31G) | 92 | 89 |
MD (Toluene) | 88 | 85 |
Q. Data Contradiction Analysis
Q. How should discrepancies between experimental NMR data and computational predictions of molecular conformation be resolved?
- Methodology :
- Step 1 : Validate computational models by cross-referencing with crystallographic data (if available). For example, X-ray diffraction can confirm the exo or endo configuration of substituents .
- Step 2 : Re-examine solvent and temperature effects on NMR shifts. Polar solvents (e.g., DMSO) may induce conformational changes not modeled in simulations .
- Step 3 : Use dynamic NMR (DNMR) to detect slow conformational interconversions that may explain anomalous peaks .
Q. Future Directions
Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for scaled synthesis?
- Methodology : AI algorithms integrate reaction parameters (e.g., catalyst loading, solvent polarity) with historical data to predict optimal conditions. For example, neural networks trained on bicyclic compound datasets can recommend temperature gradients or reagent ratios to minimize byproducts .
Properties
IUPAC Name |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-11-7-8-12(15)14(18)16(13(11)17)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEFEQWBXJQNGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=O)N(C2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938997 | |
Record name | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-46-9 | |
Record name | NSC145984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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